4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

Catalog No.
S753940
CAS No.
33233-67-9
M.F
C13H17NO4
M. Wt
251,28 g/mole
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

CAS Number

33233-67-9

Product Name

4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251,28 g/mole

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

LNKHBRDWRIIROP-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)O

Synthesis and Chemical Modification:

-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid, also known as 4-Boc-aminomethylbenzoic acid, is an organic molecule used as a building block in the synthesis of various complex molecules. Its structure features a benzoic acid core substituted with a -(CH2)-NH-Boc group, where Boc represents the tert-butoxycarbonyl protecting group. This protecting group allows for selective modification of the amine functionality while leaving the carboxylic acid group intact. Studies have shown the utility of 4-Boc-aminomethylbenzoic acid in the synthesis of diverse compounds, including:

  • Peptide derivatives: The presence of the amine group makes 4-Boc-aminomethylbenzoic acid a valuable precursor for the synthesis of peptides, which are essential building blocks of proteins. The Boc group can be selectively removed under specific conditions to allow for coupling with other amino acids, enabling the creation of desired peptide sequences [].
  • Heterocycles: The molecule can also be incorporated into the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. This application often involves utilizing the reactive amine group to form new bonds and create diverse heterocyclic scaffolds with potential applications in drug discovery.
  • Molecular probes: By attaching specific functional groups to the amine functionality, 4-Boc-aminomethylbenzoic acid can be used to create molecular probes for various research applications. These probes can be designed to target specific biological molecules or processes, aiding in the study of cellular functions and disease mechanisms [].

Material Science Applications:

Recent research has explored the potential of 4-Boc-aminomethylbenzoic acid in the development of functional materials. Studies have shown its ability to:

  • Self-assemble into nanostructures: Under specific conditions, the molecule can self-assemble into well-defined nanostructures due to interactions between the various functional groups. These nanostructures hold promise for applications in drug delivery, biosensing, and catalysis.
  • Modify surfaces: The molecule can be used to modify the surface properties of various materials, such as polymers and nanoparticles. This modification can influence factors like wettability, adhesion, and biocompatibility, offering potential applications in areas like biosensors and drug delivery systems.

4-(Boc-aminomethyl)benzoic acid is a synthetic organic molecule containing a carboxylic acid group (COOH) attached to a benzene ring at the fourth position. A methylene bridge (CH2) links the benzene ring to an amine group (NH2) protected by a tert-butoxycarbonyl (Boc) group []. This molecule serves as a valuable building block in organic synthesis, particularly for the introduction of a protected amine functionality into various organic compounds [, ].


Molecular Structure Analysis

The key features of 4-(Boc-aminomethyl)benzoic acid's structure include:

  • Aromatic benzene ring: The six-membered carbon ring with alternating single and double bonds provides stability and a hydrophobic character [].
  • Carboxylic acid group: The COOH group contributes to the molecule's acidity and allows for participation in various chemical reactions like esterification and amide bond formation [].
  • Methylene bridge: The CH2 linker provides flexibility and allows for the attachment of the amine group to the aromatic ring [].
  • Protected amine group: The Boc group [(CH3)3COCO-] protects the amine group (NH2) from unwanted reactions during synthesis. The Boc group can be selectively removed under specific conditions to reveal the free amine, which can then participate in further reactions [].

Chemical Reactions Analysis

4-(Boc-aminomethyl)benzoic acid is involved in several chemical reactions relevant to organic synthesis. Here are two important examples:

  • Synthesis: A common method for synthesizing 4-(Boc-aminomethyl)benzoic acid involves the reductive amination of 4-bromomethylbenzoic acid with a tert-butyl carbamate (Boc)-protected amine [].

(Balanced chemical equation):

C6H4BrCO2H + H2N(Boc) + NaBH(CN) -> C6H4CH2NH(Boc)CO2H + NaBr

  • Deprotection: The Boc protecting group can be removed under acidic conditions, revealing the free amine group. This step is crucial for utilizing the amine functionality in further transformations [].

(Balanced chemical equation):

C6H4CH2NH(Boc)CO2H + HCl -> C6H4CH2NH2 * HCl + (CH3)3COCO2H


Physical And Chemical Properties Analysis

  • Melting point: 164-168°C [, ].
  • Color: White [, ].
  • Solubility: Soluble in organic solvents like dichloromethane, dimethylformamide (DMF), and methanol []. Insoluble in water due to the hydrophobic nature of the aromatic ring and the Boc group [].
  • Stability: Stable under dry conditions. May hydrolyze (decompose) in the presence of moisture or strong acids [].

Mechanism of Action (Not Applicable)

4-(Boc-aminomethyl)benzoic acid is not a biologically active molecule and does not have a specific mechanism of action within living systems. Its primary function is as a chemical intermediate for the synthesis of more complex molecules.

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Avoid inhalation of dust or fumes.
  • Work in a well-ventilated area.
  • Dispose of waste according to local regulations.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-[(tert-Butoxycarbonylamino)methyl]benzoic acid

Dates

Modify: 2023-08-15

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